molecular formula C14H12BrNO2 B14396433 Benzamide, 4-(bromomethyl)-N-(4-hydroxyphenyl)- CAS No. 89519-12-0

Benzamide, 4-(bromomethyl)-N-(4-hydroxyphenyl)-

Cat. No.: B14396433
CAS No.: 89519-12-0
M. Wt: 306.15 g/mol
InChI Key: UCYXFNDDFZDWTP-UHFFFAOYSA-N
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Description

Benzamide, 4-(bromomethyl)-N-(4-hydroxyphenyl)- is an organic compound that features a benzamide core with a bromomethyl group at the 4-position and a hydroxyphenyl group at the N-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-(bromomethyl)-N-(4-hydroxyphenyl)- typically involves the bromination of a benzamide precursor. One common method is the bromination of 4-methylbenzamide using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The benzamide core can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of amines or other reduced benzamide derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, Benzamide, 4-(bromomethyl)-N-(4-hydroxyphenyl)- serves as a versatile intermediate for the preparation of various functionalized compounds. Its bromomethyl group allows for further functionalization through substitution reactions, making it valuable in the synthesis of complex molecules.

Biology and Medicine

This compound has potential applications in medicinal chemistry as a building block for the synthesis of bioactive molecules. Its structural features allow for the design of inhibitors or modulators of specific biological targets, such as enzymes or receptors.

Industry

In the material science industry, Benzamide, 4-(bromomethyl)-N-(4-hydroxyphenyl)- can be used in the development of advanced materials with specific properties. For example, it can be incorporated into polymers or coatings to impart desired characteristics such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of Benzamide, 4-(bromomethyl)-N-(4-hydroxyphenyl)- depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Similar Compounds

    Benzamide, 4-methyl-N-(4-hydroxyphenyl)-: Lacks the bromine atom, making it less reactive in substitution reactions.

    Benzamide, 4-(chloromethyl)-N-(4-hydroxyphenyl)-: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    Benzamide, 4-(iodomethyl)-N-(4-hydroxyphenyl)-: Contains an iodine atom, which is more reactive than bromine in substitution reactions.

Uniqueness

Benzamide, 4-(bromomethyl)-N-(4-hydroxyphenyl)- is unique due to the presence of the bromomethyl group, which provides a balance between reactivity and stability. This makes it a valuable intermediate for various synthetic applications, offering versatility in functionalization and modification.

Properties

CAS No.

89519-12-0

Molecular Formula

C14H12BrNO2

Molecular Weight

306.15 g/mol

IUPAC Name

4-(bromomethyl)-N-(4-hydroxyphenyl)benzamide

InChI

InChI=1S/C14H12BrNO2/c15-9-10-1-3-11(4-2-10)14(18)16-12-5-7-13(17)8-6-12/h1-8,17H,9H2,(H,16,18)

InChI Key

UCYXFNDDFZDWTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CBr)C(=O)NC2=CC=C(C=C2)O

Origin of Product

United States

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